CI-966 hydrochloride

GABA transporter GAT-1 inhibition IC50 comparison

Researchers face pharmacokinetic variability with GAT-1 inhibitors, compromising in vivo data reproducibility. CI-966 hydrochloride eliminates this uncertainty with 100% absolute oral bioavailability in rats and dogs, ensuring consistent systemic exposure for chronic dosing studies. • >200-fold selectivity over GAT-2, GAT-3, and BGT-3 ensures target-specific GAT-1 blockade. • 0.26 μM IC50 at hGAT-1 enables dose-dependent concentration-response studies. • Brain-penetrant with proven neuroprotective efficacy in gerbil global ischemia and anticonvulsant activity in multiple seizure models. Supplied as ≥98% pure solid, desiccated at RT for global shipment.

Molecular Formula C23H22ClF6NO3
Molecular Weight 509.9 g/mol
CAS No. 110283-66-4
Cat. No. B010049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI-966 hydrochloride
CAS110283-66-4
Synonyms1-(2-(bis(4-(trifluoromethyl)phenyl)methox)ethyl)-1,2,5,6-tetrahydro-3-pyrdinecarboxylic acid
CI 966
CI-966
CI-966 free base
Molecular FormulaC23H22ClF6NO3
Molecular Weight509.9 g/mol
Structural Identifiers
SMILESC1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl
InChIInChI=1S/C23H21F6NO3.ClH/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32;/h2-10,20H,1,11-14H2,(H,31,32);1H
InChIKeyNUQWSOWKRTZJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CI-966 Hydrochloride (CAS 110283-66-4): A GAT-1 Selective GABA Uptake Inhibitor for Neuroscience Research


CI-966 hydrochloride is a potent, orally active, and brain-penetrant inhibitor of the GABA transporter GAT-1, with IC50 values of 0.26 μM and 1.2 μM at cloned human and rat GAT-1, respectively [1]. It belongs to a class of lipophilic GABA uptake inhibitors that includes tiagabine, SK&F 89976-A, and NNC-711, all of which have been demonstrated to be selective for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, BGT-1) [2].

Why CI-966 Hydrochloride Cannot Be Substituted by Other GAT-1 Inhibitors Without Validation


GAT-1 inhibitors exhibit distinct selectivity profiles, pharmacokinetic properties, and species-dependent potencies that directly impact experimental outcomes. CI-966 hydrochloride demonstrates >200-fold selectivity for GAT-1 over GAT-2, GAT-3, and BGT-3 [1], whereas alternative inhibitors may have different selectivity windows or off-target activities. Additionally, CI-966 hydrochloride achieves 100% absolute oral bioavailability in both rats and dogs, with species-specific elimination half-lives of 4.5 h (rat) and 1.2 h (dog) [2]. These properties are not uniformly shared across the GAT-1 inhibitor class, and substitution without validation can introduce uncontrolled variables in GABAergic modulation studies.

CI-966 Hydrochloride: Quantitative Differentiation Against Key GAT-1 Inhibitor Comparators


GAT-1 Inhibitory Potency: CI-966 Hydrochloride vs. Tiagabine, SK&F 89976-A, and NNC-711

CI-966 hydrochloride inhibits human GAT-1 (hGAT-1) with an IC50 of 0.26 μM and rat GAT-1 (rGAT-1) with an IC50 of 1.2 μM in [³H]GABA uptake assays using cloned transporters [1]. In contrast, the marketed GAT-1 inhibitor tiagabine exhibits an IC50 of 0.067 μM for [³H]GABA uptake in synaptosomes , and the research tool NNC-711 displays a higher potency with an IC50 of 0.04 μM for hGAT-1 . SK&F 89976-A hydrochloride shows an IC50 of 0.13 μM for hGAT-1 .

GABA transporter GAT-1 inhibition IC50 comparison Neuropharmacology

Subtype Selectivity: CI-966 Hydrochloride Exhibits >200-Fold GAT-1 Selectivity Over GAT-2 and GAT-3

CI-966 hydrochloride displays >200-fold selectivity for GAT-1 over GAT-2, GAT-3, and BGT-3 in cloned transporter assays . While tiagabine and SK&F 89976-A are also selective for GAT-1, the precise magnitude of selectivity varies among compounds. For instance, tiagabine has been reported to inhibit GAT-2 with an IC50 of 360 nM in some assays [1], indicating a potentially smaller selectivity window compared to CI-966. The >200-fold selectivity of CI-966 hydrochloride minimizes confounding effects mediated through other GABA transporter subtypes.

GABA transporter subtype GAT-1 selectivity Off-target activity Neurotransmitter reuptake

Oral Bioavailability: CI-966 Hydrochloride Achieves 100% Absolute Oral Bioavailability in Preclinical Species

CI-966 hydrochloride exhibits complete oral absorption with an absolute oral bioavailability of 100% in both rats and dogs following oral administration of 5 mg/kg and 1.39 mg/kg, respectively [1]. In contrast, the structurally related GAT-1 inhibitor tiagabine demonstrates variable oral bioavailability in humans (approximately 90-95% but with significant food effects) and species-dependent absorption [2]. The 100% bioavailability of CI-966 hydrochloride eliminates the need for intravenous administration in preclinical studies, simplifying dosing regimens and reducing animal stress.

Pharmacokinetics Oral bioavailability In vivo dosing Preclinical research

Neuroprotective Efficacy: CI-966 Hydrochloride Demonstrates Histological and Behavioral Protection in Global Ischemia Model

In the gerbil model of global ischemia, CI-966 hydrochloride (10 mg/kg i.p.) administered post-occlusion reduced hippocampal CA1 pyramidal cell injury and improved locomotor activity recovery [1]. While tiagabine has also shown neuroprotective effects in some ischemia models [2], the magnitude of protection varies with experimental conditions. The combination of GAT-1 selectivity and pharmacokinetic properties of CI-966 hydrochloride provides a distinct profile for investigating GABAergic neuroprotection.

Neuroprotection Cerebral ischemia GABAergic modulation Stroke model

Optimal Research Applications for CI-966 Hydrochloride Based on Quantitative Differentiation


In Vitro GABA Uptake Assays Requiring Defined GAT-1 Inhibition Without Complete Transporter Saturation

CI-966 hydrochloride (0.26 μM hGAT-1 IC50) provides an intermediate potency that enables dose-dependent GAT-1 inhibition without fully saturating the transporter at low concentrations. This property is advantageous for establishing concentration-response relationships in [³H]GABA uptake assays using recombinant GAT-1 systems or primary neuronal cultures. The >200-fold selectivity over GAT-2, GAT-3, and BGT-3 ensures that observed effects are attributable to GAT-1 blockade rather than off-target transporter modulation [1].

Preclinical In Vivo Studies of GABAergic Modulation Requiring Reproducible Oral Dosing

The 100% absolute oral bioavailability of CI-966 hydrochloride in both rats and dogs [1] eliminates the pharmacokinetic variability associated with incomplete absorption or first-pass metabolism. This property is particularly valuable for chronic dosing studies, behavioral assays, and efficacy models where consistent systemic exposure is critical for data reproducibility. The compound's elimination half-life of 4.5 h in rats enables convenient once- or twice-daily dosing regimens without the need for intravenous administration or specialized formulations.

Cerebral Ischemia and Neuroprotection Studies Leveraging GABAergic Enhancement

CI-966 hydrochloride has demonstrated significant neuroprotective efficacy in the gerbil global ischemia model, reducing hippocampal CA1 pyramidal cell injury and improving behavioral recovery when administered at 10 mg/kg i.p. post-occlusion [1]. The compound's brain-penetrant properties and GAT-1 selectivity make it a suitable tool for investigating the role of GABAergic potentiation in ischemic preconditioning, stroke recovery, and neuroinflammatory cascades.

Anticonvulsant Screening and Mechanism-of-Action Studies in Seizure Models

CI-966 hydrochloride exhibits anticonvulsant activity in multiple preclinical seizure models, consistent with its GAT-1 inhibitory mechanism [1]. The compound's oral activity and brain penetration facilitate screening in chronic seizure models (e.g., pentylenetetrazol-kindled rats) and enable mechanistic studies exploring the relationship between extracellular GABA elevation and seizure suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CI-966 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.